molecular formula C18H25NO3Si B1192998 kb-NB77-78

kb-NB77-78

Cat. No.: B1192998
M. Wt: 331.5 g/mol
InChI Key: UNMWMPXUIXEQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

kb-NB77-78 is a chemical compound that serves as an analog of CID797718, which is a by-product of the synthesis of the parental compound, CID755673 this compound does not exhibit inhibitory activity against PKD1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of kb-NB77-78 involves the reaction of 9-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-1H-chromeno[3,4-b]pyridin-5(2H)-one. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and may require specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The compound is stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

kb-NB77-78 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

kb-NB77-78 has several scientific research applications, including:

Mechanism of Action

kb-NB77-78 does not exhibit inhibitory activity against protein kinase D1. It does not bind to protein kinase D1 in fluorescence polarization assays and has no effect on protein kinase D1 phosphorylation in LNCaP cancer cells. This lack of activity makes it a valuable tool for studying the specificity and selectivity of protein kinase D inhibitors .

Comparison with Similar Compounds

Similar Compounds

    CID797718: An analog of kb-NB77-78, also a by-product of the synthesis of CID755673.

Uniqueness

This compound is unique in that it serves as an inactive analog of CID755673, allowing researchers to study the effects of protein kinase D inhibition without the confounding effects of kinase activity. This makes it a valuable control compound in biochemical assays .

Properties

IUPAC Name

9-[tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3Si/c1-18(2,3)23(4,5)22-12-8-9-15-14(11-12)13-7-6-10-19-16(13)17(20)21-15/h8-9,11,19H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMWMPXUIXEQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)OC(=O)C3=C2CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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